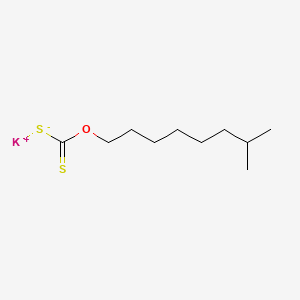

Potassium O-isononyl dithiocarbonate

Description

Potassium O-isononyl dithiocarbonate (chemical formula: C₉H₁₉OCS₂K) is a potassium salt of a dithiocarbonate ester with an isononyl (branched C₉) alkyl group. Dithiocarbonates (xanthates) generally exhibit the formula ROCS₂K, where R is an alkyl or aryl group. These compounds are widely used in industrial applications such as mining (as flotation agents), organic synthesis, and polymer production .

Properties

CAS No. |

85650-90-4 |

|---|---|

Molecular Formula |

C10H19KOS2 |

Molecular Weight |

258.5 g/mol |

IUPAC Name |

potassium;7-methyloctoxymethanedithioate |

InChI |

InChI=1S/C10H20OS2.K/c1-9(2)7-5-3-4-6-8-11-10(12)13;/h9H,3-8H2,1-2H3,(H,12,13);/q;+1/p-1 |

InChI Key |

OSRNSSVHEIZKFF-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCOC(=S)[S-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium O-isononyl dithiocarbonate can be synthesized through the reaction of isononyl alcohol with carbon disulfide in the presence of potassium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through filtration and crystallization processes .

Chemical Reactions Analysis

Types of Reactions

Potassium O-isononyl dithiocarbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted dithiocarbonates .

Scientific Research Applications

Potassium O-isononyl dithiocarbonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of rubber, plastics, and other materials due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of potassium O-isononyl dithiocarbonate involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets and pathways, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Key Trends:

- Molecular Weight and Solubility: Increasing alkyl chain length (e.g., ethyl → isononyl) correlates with higher molecular weight and reduced water solubility due to hydrophobicity .

- Thermal Stability : Shorter chains (e.g., ethyl) exhibit higher melting points (e.g., 200°C for ethyl vs. unmeasured for longer chains) .

- Applications: Ethyl and isopropyl variants dominate mining and synthesis, while longer chains (isodecyl, isononyl) may serve specialized roles in surfactants or lubricants .

- Hazards : All dithiocarbonates share flammability and toxicity risks, but longer chains may exhibit reduced acute toxicity due to lower volatility .

Biological Activity

Potassium O-isononyl dithiocarbonate (K-INDC) is a compound with potential biological activity that is gaining attention in various fields, including pharmacology and toxicology. This article reviews the available literature on the biological activity of K-INDC, focusing on its mechanisms of action, effects on cellular processes, and potential applications.

Chemical Structure and Properties

K-INDC is a dithiocarbonate derivative characterized by its unique chemical structure, which includes a potassium ion and an isononyl group attached to the dithiocarbonate moiety. This structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of K-INDC can be attributed to several mechanisms:

- Enzyme Inhibition : K-INDC has been shown to inhibit various enzymes, which may contribute to its pharmacological effects. For example, studies indicate that similar compounds can affect enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as diabetes and cancer .

- Reactive Oxygen Species (ROS) Modulation : Compounds like K-INDC may influence the production of ROS within cells. By modulating oxidative stress, K-INDC could play a role in protecting cells from damage or promoting apoptosis in cancer cells .

- Gene Expression Regulation : There is evidence that dithiocarbonates can affect gene expression by interacting with transcription factors or through epigenetic modifications. This regulation can lead to changes in cellular responses, including inflammation and cell proliferation .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of K-INDC. For instance, it may induce apoptosis in various cancer cell lines by activating intrinsic pathways associated with mitochondrial dysfunction and oxidative stress .

Anti-inflammatory Properties

K-INDC has also demonstrated anti-inflammatory effects in preclinical models. By inhibiting the production of pro-inflammatory cytokines, it may help reduce inflammation-related diseases .

Study 1: Anticancer Efficacy

In a study examining the effects of K-INDC on breast cancer cell lines, researchers observed significant reductions in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased ROS production and subsequent activation of caspase pathways leading to apoptosis.

| Concentration (µM) | Cell Viability (%) | ROS Levels (Relative Units) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 70 | 1.5 |

| 50 | 30 | 3 |

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of K-INDC in a murine model of arthritis. The results indicated that treatment with K-INDC significantly decreased levels of TNF-α and IL-6 compared to control groups.

| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| K-INDC (10 mg/kg) | 120 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.